

Toxicological Profile and Safety Assessment of (-)-Borneol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Borneol, a bicyclic monoterpene, is a naturally occurring compound found in the essential oils of numerous medicinal plants. It has a long history of use in traditional medicine and is increasingly being investigated for its therapeutic potential in modern drug development, including its role as a penetration enhancer. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of (-)-Borneol, consolidating available data on its acute, sub-chronic, and genotoxic effects, as well as its impact on reproductive and developmental parameters. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the safety of (-)-Borneol for various applications.

Acute Toxicity

The acute toxicity of **(-)-Borneol** has been evaluated through oral and dermal routes in various animal models. The median lethal dose (LD50) values indicate a low acute toxicity profile.

Table 1: Acute Toxicity of (-)-Borneol



Route of Administration	Species	LD50 Value	Reference
Oral	Rat	5800 - 6500 mg/kg	[1][2]
Oral	Mouse	1059 mg/kg	[3]
Dermal	Rabbit	>2000 mg/kg	[1]

Experimental Protocols: Acute Toxicity Studies

Oral LD50 Study in Rats (Based on OECD Guideline 401/423)

- Test Animals: Healthy, young adult Sprague-Dawley rats (or a similar strain), nulliparous and non-pregnant females. A group of 5 males and 5 females is typically used for a limit test.
- Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and relative humidity (30-70%). They have free access to standard rodent chow and drinking water.
- Dosage: For a limit test, a single dose of at least 2000 mg/kg body weight is administered.
 The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).
- Administration: The test substance is administered by oral gavage using a stomach tube.
 Animals are fasted overnight prior to dosing.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Necropsy: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy.

Dermal LD50 Study in Rabbits (Based on OECD Guideline 402)

- Test Animals: Healthy, young adult New Zealand White rabbits with intact skin.
- Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.



- Dosage and Application: A single dose of the test substance (e.g., 2000 mg/kg) is applied to an area of skin (approximately 10% of the body surface area). The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
- Observation Period: Animals are observed for mortality, signs of dermal irritation, and systemic toxicity for 14 days. Body weights are recorded weekly.
- · Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Skin and Eye Irritation

(-)-Borneol has been shown to have a low potential for skin and eye irritation.

Table 2: Skin and Eye Irritation Potential of (-)-Borneol

Test	Species	Results	Reference
Skin Irritation	Rabbit	Mild to no irritation	[3][4]
Eye Irritation	Rabbit	Not classified as an eye irritant	[1][5]

Experimental Protocols: Irritation Studies

Skin Irritation Test in Rabbits (Based on OECD Guideline 404)

- Test Animals: Healthy, young adult albino rabbits.
- Procedure: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small patch of shaved skin. The treated area is then covered with a gauze patch.
- Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Eye Irritation Test in Rabbits (Based on OECD Guideline 405)

Test Animals: Healthy, young adult albino rabbits.



- Procedure: A small amount (0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

Genotoxicity

The genotoxicity of **(-)-Borneol** has been evaluated in several in vitro and in vivo assays. The majority of the evidence suggests that **(-)-Borneol** is not genotoxic, although some in vitro studies have indicated potential for DNA damage at high, cytotoxic concentrations.

Table 3: Genotoxicity of (-)-Borneol

Assay	Test System	Results	Reference
Ames Test	Salmonella typhimurium	Not genotoxic	[6]
In vitro Chromosomal Aberration	Mammalian cells	Not genotoxic	[6]
In vivo Micronucleus Test	Mouse bone marrow	Not genotoxic	[7]
DNA Damage (in vitro)	Primary rat hepatocytes	Genotoxic at cytotoxic concentrations (>2 mM)	[8][9]
DNA Damage (ex vivo)	Rat hepatocytes and testicular cells	Reduced H2O2- induced DNA damage at non-toxic doses	[8]

Experimental Protocols: Genotoxicity Assays

Ames Test (Based on OECD Guideline 471)

 Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), with and without metabolic activation (S9



mix).

 Procedure: The test substance, at various concentrations, is incubated with the bacterial strains. The number of revertant colonies (mutated bacteria) is then counted.

In Vitro Chromosomal Aberration Assay (Based on OECD Guideline 473)

- Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure: Cells are exposed to the test substance at several concentrations, with and without metabolic activation. At a predetermined time, cells are harvested, and metaphase chromosomes are examined for structural aberrations.

In Vivo Micronucleus Test (Based on OECD Guideline 474)

- Test Animals: Mice or rats.
- Procedure: Animals are administered the test substance, typically via oral gavage or intraperitoneal injection. Bone marrow is collected at appropriate time points, and polychromatic erythrocytes are scored for the presence of micronuclei.

Repeated Dose Toxicity

Information on the repeated dose toxicity of **(-)-Borneol** is limited. However, data from a readacross material, isobornyl acetate, suggests a low potential for systemic toxicity following subchronic exposure.

Table 4: Repeated Dose Toxicity (Read-across from Isobornyl Acetate)

Study Duration	Species	Route	NOAEL	Reference
90-day	Rat	Oral (gavage)	15 mg/kg/day	[7]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)



- Test Animals: At least 20 rodents (10 male, 10 female) per group.
- Dosage: At least three dose levels and a control group. The test substance is administered daily for 90 days.
- Administration: Oral gavage, via diet, or in drinking water.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
- Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on a comprehensive set of tissues.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of **(-)-Borneol** is primarily derived from read-across studies with isobornyl acetate. These studies indicate a low risk for reproductive and developmental effects at doses that are not maternally toxic.

Table 5: Reproductive and Developmental Toxicity (Read-across from Isobornyl Acetate)

Study Type	Species	NOAEL (Fertility)	NOAEL (Developmenta I)	Reference
One-Generation Reproduction Toxicity	Rat	300 mg/kg/day	1000 mg/kg/day	[6][10]

Experimental Protocols: Reproductive and Developmental Toxicity Studies

Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

Test Animals: Male and female rats.



- Dosing: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).
- Endpoints: Clinical observations, body weight, food consumption, estrous cycle monitoring, mating performance, fertility, gestation length, parturition, and pup viability and growth.

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

- Test Animals: Pregnant rats or rabbits.
- Dosing: The test substance is administered daily during the period of organogenesis.
- Endpoints: Maternal clinical signs, body weight, and food consumption. At termination, uterine contents are examined. Fetuses are evaluated for external, visceral, and skeletal malformations and variations.

Toxicokinetics and Metabolism

(-)-Borneol is rapidly absorbed after oral administration and can cross the blood-brain barrier. [11][12] Its metabolism primarily involves oxidation to camphor, a reaction that can be catalyzed by cytochrome P450 (CYP) enzymes.[13] Borneol has also been shown to influence the activity of drug-metabolizing enzymes and transporters.

Interaction with Cytochrome P450 (CYP) Enzymes

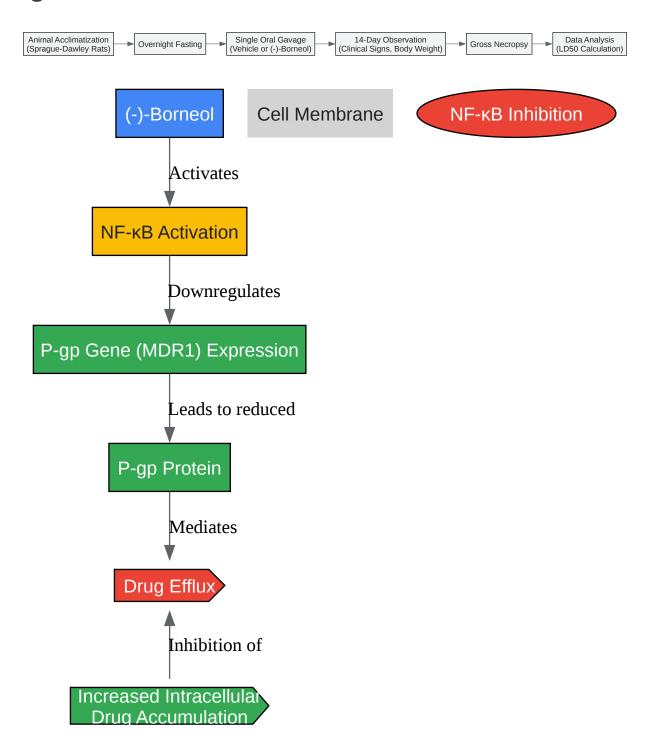
Studies have indicated that borneol can induce the expression and activity of certain CYP enzymes, such as CYP3A.[14] This induction can potentially lead to drug-drug interactions by accelerating the metabolism of co-administered drugs that are substrates for these enzymes.

Interaction with P-glycoprotein (P-gp)

(-)-Borneol has been shown to inhibit the function of P-glycoprotein (P-gp), an efflux transporter that plays a significant role in limiting the absorption and distribution of many drugs. [1] This inhibition is mediated, at least in part, through the downregulation of P-gp expression via the NF-kB signaling pathway.[8][11] By inhibiting P-gp, borneol can enhance the bioavailability and brain penetration of P-gp substrate drugs.



Signaling Pathway and Experimental Workflow Diagrams



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